molecular formula C16H10BrClFN3OS2 B2805380 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide CAS No. 391874-61-6

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide

Cat. No.: B2805380
CAS No.: 391874-61-6
M. Wt: 458.75
InChI Key: YYAHEULVGXRYGA-UHFFFAOYSA-N
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Description

N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-chloro-6-fluorobenzamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core, a scaffold renowned in medicinal chemistry for its diverse biological potential. The 1,3,4-thiadiazole structure is a known bioisostere of pyrimidine and pyridazine bases, which allows derivatives to interact effectively with biological targets such as enzymes and DNA . This particular compound is built as a hybrid molecule, incorporating a 2-chloro-6-fluorobenzamide moiety linked to a 5-((4-bromobenzyl)thio)-substituted thiadiazole ring. This molecular architecture suggests potential for investigation in multiple research areas. Compounds with the 1,3,4-thiadiazole structure have been extensively studied for their cytotoxic properties and ability to inhibit the growth of various cancer cell lines, making them subjects of interest in anticancer research . Furthermore, the structural motif is common in the development of antimicrobial agents, with many derivatives showing significant activity against resistant bacterial and fungal strains . The incorporation of halogen atoms (Bromine, Chlorine, Fluorine) is a common strategy in drug design to influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Researchers may find this compound valuable as a building block for chemical synthesis or as a candidate for high-throughput screening in pharmacological assays to elucidate novel mechanisms of action.

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-chloro-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClFN3OS2/c17-10-6-4-9(5-7-10)8-24-16-22-21-15(25-16)20-14(23)13-11(18)2-1-3-12(13)19/h1-7H,8H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAHEULVGXRYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound’s impact on biochemical pathways is not well-understood at this time. Given its structural features, it may influence pathways involving sulfur-containing enzymes or proteins. Without specific target information, it’s challenging to predict the exact pathways affected.

Pharmacokinetics

The presence of halogen atoms (bromine and fluorine) in the compound could potentially affect its lipophilicity and thus its absorption and distribution. The sulfur-containing groups might also influence its metabolic stability.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of specific target and pathway information, it’s difficult to predict the compound’s effects at the molecular or cellular level.

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity might be affected by the pH of its environment due to the presence of ionizable groups.

Comparison with Similar Compounds

Substituent Effects on the Benzylthio Group

The benzylthio group at position 5 of the thiadiazole ring is a critical structural feature. Comparisons with analogs include:

  • Chlorobenzylthio derivatives: 5d (): 4-Chlorobenzylthio substituent; melting point 179–181°C, yield 69% . 5j (): 4-Chlorobenzylthio with phenoxy acetamide; melting point 138–140°C, yield 82% . Target compound: Bromine (larger atomic radius, higher polarizability) may reduce melting point compared to chloro analogs due to less efficient crystal packing.
  • Methylbenzylthio derivatives :

    • 5c () : 4-Methylbenzylthio; melting point 169–171°C, yield 67% .
    • Methyl groups (electron-donating) likely lower thermal stability compared to halogenated derivatives.
  • Benzylthio derivatives :

    • 5h () : Unsubstituted benzylthio; melting point 133–135°C, yield 88% .
    • Bulkier groups (e.g., benzyl vs. bromobenzyl) may reduce melting points due to steric hindrance.

Amide Group Variations

The 2-chloro-6-fluorobenzamide group in the target compound differs from acetamide or phenoxy acetamide groups in analogs:

  • Phenoxy acetamide derivatives (): 5e, 5j: Substituted phenoxy groups (e.g., isopropyl, methoxy) yield melting points between 132–170°C .
  • Urea-linked analogs () :
    • 4g–4j : Urea substituents (phenyl, methoxyphenyl, chlorophenyl) exhibit antiproliferative activity with melting points >260°C .
    • The target’s benzamide group may offer distinct pharmacokinetic profiles compared to urea derivatives.

Data Tables

Table 1: Comparison of Physical Properties

Compound Name Substituent (Position 5) Amide Group Melting Point (°C) Yield (%)
Target Compound 4-Bromobenzylthio 2-Chloro-6-fluorobenzamide N/A N/A
5d () 4-Chlorobenzylthio Thiadiazinan acetamide 179–181 69
5j () 4-Chlorobenzylthio Phenoxy acetamide 138–140 82
5h () Benzylthio Phenoxy acetamide 133–135 88
4g () Phenylureido Benzothiazole acetamide 263–265 N/A

Research Findings and Trends

Fluorine and chlorine on the benzamide could stabilize the molecule via electron-withdrawing effects, influencing metabolic stability.

Synthetic Feasibility :

  • Yields for benzylthio derivatives (68–88% in ) suggest that the target compound’s synthesis is feasible with optimized conditions .

Thermal Stability: Halogenated derivatives (e.g., 5d, 5j) generally exhibit higher melting points than non-halogenated analogs, indicating stronger intermolecular interactions .

Q & A

Q. Basic Methodology

  • NMR Spectroscopy : Confirm regiochemistry (e.g., thiadiazole C-2 substitution via ¹³C NMR shifts at δ 165–170 ppm for thioether linkages) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H⁺]⁺ at m/z 482.9) .
    Advanced Analysis :
  • X-ray Crystallography : Resolve bond angles (e.g., S–C–N bond angles ~120° in thiadiazole rings) and intermolecular interactions (e.g., hydrogen-bonded dimers) .
  • HPLC-PDA : Quantify impurities (<0.5%) using C18 columns (acetonitrile/water gradient) .

What biological activities have been reported for this compound, and how are they validated?

Q. Initial Screening

  • Antimicrobial Assays : Disk diffusion tests against S. aureus (MIC: 8–16 µg/mL) and C. albicans (MIC: 32 µg/mL) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀: 12 µM in HeLa cells) .
    Advanced Validation :
  • Molecular Docking : Predict binding to E. coli dihydrofolate reductase (binding energy: −9.2 kcal/mol) .
  • In Vivo Models : Acute toxicity studies in rodents (LD₅₀ > 500 mg/kg) .

How should conflicting data on reaction yields or biological efficacy be resolved?

Case Study : Discrepancies in antimicrobial activity (e.g., MIC variations ±50%) may arise from:

  • Impurity Profiles : Use preparative HPLC to isolate pure batches and retest .
  • Strain-Specific Resistance : Validate assays with clinical isolates (e.g., methicillin-resistant S. aureus) .
    Advanced Resolution : Statistical meta-analysis of multiple studies to identify outliers .

What structural modifications enhance the compound’s bioactivity?

Q. Key Modifications :

  • Halogen Substitution : Replacing 4-bromobenzyl with 4-fluorobenzyl improves solubility (LogP reduction from 3.8 to 3.2) .
  • Nitro Group Addition : Introducing a 3-nitro group increases anticancer activity (IC₅₀ reduction from 12 µM to 6 µM) .
    Methodology : SAR studies using parallel synthesis (e.g., Ugi reactions) to generate derivatives .

What is the proposed mechanism of action for its antimicrobial activity?

Hypothesis : Inhibition of pyruvate:ferredoxin oxidoreductase (PFOR) via amide anion conjugation, disrupting anaerobic metabolism .
Experimental Validation :

  • Enzyme Assays : Measure PFOR activity inhibition (IC₅₀: 5 µM) using spectrophotometric NADH oxidation .
  • Gene Knockdown : CRISPR-Cas9 silencing of PFOR in C. difficile to confirm target relevance .

How does pH and temperature affect the compound’s stability?

Q. Stability Profile :

  • pH Sensitivity : Degrades rapidly in alkaline conditions (t₁/₂: 2 hours at pH 10) but stable at pH 4–7 .
  • Thermal Stability : Decomposes above 150°C (TGA analysis) .
    Storage Recommendations : Lyophilized powder at −20°C in amber vials .

Which analytical techniques are critical for quantifying metabolic byproducts?

Q. Advanced Techniques :

  • LC-MS/MS : Detect hydroxylated metabolites (e.g., m/z 498.9) in hepatic microsomes .
  • Isotope Tracing : Use ¹⁴C-labeled compound to track biodegradation pathways .

What strategies improve aqueous solubility for in vivo studies?

Q. Approaches :

  • Co-Solvent Systems : 10% DMSO/PBS (w/v) achieves 2 mg/mL solubility .
  • Prodrug Design : Phosphate ester derivatives increase solubility 10-fold .

What safety protocols are essential for handling this compound?

Q. Critical Measures :

  • PPE : Nitrile gloves, lab coats, and fume hoods to prevent dermal exposure .
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

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